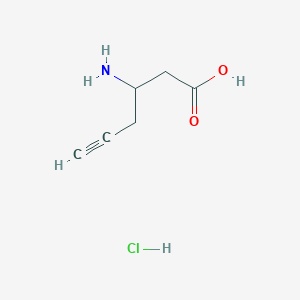

(3S)-3-aminohex-5-ynoic acid;hydrochloride

Description

(3S)-3-Aminohex-5-ynoic acid hydrochloride is a chiral amino acid derivative characterized by a six-carbon backbone (hexanoic acid), a terminal triple bond at position 5 (ynoic acid), and an amino group at position 3 with an (S)-stereochemical configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C₆H₁₀ClNO₂, with a molecular weight of 179.61 g/mol (calculated). This compound is listed in commercial catalogs under product codes such as 10-F241437 and is structurally related to intermediates in drug synthesis or bioactive molecules.

Properties

IUPAC Name |

3-aminohex-5-ynoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOZZHCHSRKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Organic Synthesis with Protecting Groups

The compound is typically synthesized via traditional organic synthesis involving:

- Starting from suitable alkynyl precursors or aldehydes.

- Use of protecting groups to stabilize the amino group during reactions.

- Controlled reaction conditions (pH, temperature, time) to optimize yield and purity.

- Final deprotection and conversion to the hydrochloride salt.

This approach is common in commercial production and research-grade synthesis, ensuring ≥95% purity suitable for biochemical applications.

Asymmetric Synthesis and Resolution

To obtain the (3S) enantiomer specifically, asymmetric synthesis or chiral resolution is employed:

- Asymmetric hydrogenation of precursor compounds using chiral catalysts (e.g., rhodium Me-DuPHOS) can yield high enantiomeric excess of the desired stereoisomer.

- Resolution of racemic mixtures by forming diastereomeric salts with chiral amines (e.g., (R)-(+)-α-phenylethylamine) followed by recrystallization in solvents such as chloroform, acetonitrile, ethyl acetate, or tetrahydrofuran.

Example from Related Amino Acid Synthesis

While direct detailed procedures for (3S)-3-aminohex-5-ynoic acid; hydrochloride are limited, analogous methods for related amino acids such as (S)-3-(aminomethyl)-5-methylhexanoic acid involve:

- Condensation of aldehydes with alkyl cyanoacetates.

- Formation of cyclic anhydrides and subsequent reaction with ammonia to form amides.

- Chiral resolution via salt formation with chiral amines.

- Final conversion to the free amine or hydrochloride salt.

These methods provide a framework adaptable to the synthesis of (3S)-3-aminohex-5-ynoic acid; hydrochloride.

Detailed Preparation Procedure (Generalized)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of alkynyl precursor | Starting from hexynoic acid derivatives or aldehydes | Protect amino group if present |

| 2 | Introduction of amino group | Via amination or reduction of nitrile intermediates | Use of ammonia or amine sources |

| 3 | Formation of chiral center | Asymmetric hydrogenation with chiral catalysts or resolution | Rhodium Me-DuPHOS catalyst for hydrogenation |

| 4 | Salt formation | Reaction with hydrochloric acid | Yields hydrochloride salt for stability |

| 5 | Purification | Recrystallization from solvents like ethyl acetate, chloroform | Ensures high purity and enantiomeric excess |

Research Findings and Analytical Data

- The compound has a molecular weight of approximately 163.6 g/mol and molecular formula C6H10ClNO2.

- Melting point and boiling point data are variable; boiling point reported around 274.4°C at 760 mmHg, flash point approximately 119.8°C.

- Spectroscopic characterization includes NMR and IR confirming the presence of amino and alkyne groups.

- Enantiomeric purity is confirmed by chiral HPLC or chiral GC analysis after resolution or asymmetric synthesis.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3S)-3-aminohex-5-ynoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can yield alkenes or alkanes, and substitution can yield amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-3-amino-5-hexynoic acid hydrochloride is often utilized as a building block in the synthesis of various bioactive compounds. Its unique alkyne functional group allows for diverse chemical modifications, making it a versatile intermediate in drug discovery.

Case Study : In a study investigating the synthesis of cyclic lipopeptides, (S)-3-amino-5-hexynoic acid was used to enhance the biological activity of synthesized compounds through solid-phase peptide synthesis techniques . This demonstrates its importance in developing new therapeutic agents with enhanced efficacy.

Protein Engineering

Recent research has highlighted the potential of (S)-3-amino-5-hexynoic acid as a competitive inhibitor in enzymatic reactions, particularly involving ammonia lyases. It has been studied for its ability to influence the deamination process of β-lysine, which is crucial for metabolic conversions in various biochemical pathways .

Research Findings : The compound was shown to bind effectively within the active site of the enzyme, suggesting potential applications in designing inhibitors that could modulate enzyme activity for therapeutic purposes .

Analytical Chemistry

The compound is employed as a labeling agent due to its ability to form stable conjugates with biomolecules. Its application in detection methods enhances sensitivity and specificity in various assays.

Application Example : In analytical settings, (S)-3-amino-5-hexynoic acid hydrochloride is utilized for labeling proteins and other biomolecules to facilitate their detection via chromatographic methods . This application is critical in proteomics and metabolomics studies where precise quantification is required.

Mechanism of Action

The mechanism of action of (3S)-3-aminohex-5-ynoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The alkyne group can participate in various chemical reactions, modifying the structure and function of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Functional Group Variations

The compound’s uniqueness lies in its triple bond (hex-5-ynoic acid) and stereochemistry. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Triple vs.

- Substituent Effects: The ether and additional amino group in (S)-trans-2-amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride introduce hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability .

- Ketone vs. Carboxylic Acid: The ketone in (S)-3-amino-1-chloro-5-methylhexan-2-one hydrochloride alters polarity and bioavailability compared to the carboxylic acid group in the target compound .

Key Findings :

- LogP Differences : The target compound’s lower LogP (~0.5) suggests better aqueous solubility than Benazepril Impurity E (LogP ~2.1), which has a hydrophobic benzazepine ring .

- Stereochemical Impact : The (S)-configuration in all listed compounds ensures chiral specificity in biological interactions, such as enzyme binding or receptor modulation .

Spectroscopic and Analytical Data

- NMR Spectroscopy: Peaks for the triple bond (~70-100 ppm in ¹³C-NMR) and amino protons (~1.5-3.0 ppm in ¹H-NMR) .

- Mass Spectrometry : Molecular ion peaks at m/z 179.61 (M+H⁺) with fragmentation patterns reflecting alkyne cleavage.

Biological Activity

(3S)-3-Aminohex-5-ynoic acid hydrochloride, also known as γ-ethynylGABA, is a compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and metabolic pathways. This article explores its biological activity, mechanisms of action, and applications in scientific research and medicine.

- Chemical Formula : C₆H₉NO₂·HCl

- Molecular Weight : 161.6 g/mol

- Structure : The compound features a unique hexynoic acid backbone, which contributes to its distinct chemical reactivity and biological properties.

(3S)-3-Aminohex-5-ynoic acid hydrochloride primarily acts as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in the metabolism of the neurotransmitter GABA. By inhibiting this enzyme, the compound can increase GABA levels in the brain, thereby enhancing inhibitory neurotransmission. This mechanism is crucial for potential therapeutic applications in conditions such as epilepsy and anxiety disorders .

Neuropharmacological Effects

Research indicates that (3S)-3-aminohex-5-ynoic acid hydrochloride exhibits significant neuropharmacological effects:

- GABA Modulation : It acts as a selective inhibitor of GABA-AT, leading to increased GABA concentrations. This property is beneficial for treating neurological disorders characterized by reduced GABAergic activity .

- Anticonvulsant Activity : Studies have demonstrated its potential in reducing seizure activity in animal models, suggesting its utility as an anticonvulsant agent .

Antimicrobial Properties

Recent investigations have explored the antimicrobial potential of this compound:

- Inhibition of Bacterial Growth : Preliminary studies show that derivatives of (3S)-3-aminohex-5-ynoic acid exhibit antibacterial activity against various gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to standard antibiotics .

Study 1: Neuroprotective Effects

A study assessing the neuroprotective effects of (3S)-3-aminohex-5-ynoic acid hydrochloride found that it significantly reduced neuronal apoptosis in models of oxidative stress. The compound's antioxidant properties were attributed to its ability to modulate oxidative stress markers, leading to improved neuronal survival rates.

Study 2: Antimicrobial Activity Assessment

In a comparative analysis of antimicrobial agents, (3S)-3-aminohex-5-ynoic acid hydrochloride demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values lower than those for conventional treatments, highlighting its potential as a novel antimicrobial agent .

Research Applications

| Application Area | Description |

|---|---|

| Neuroscience | Used to study GABAergic signaling and its implications in neurodegenerative diseases. |

| Pharmaceuticals | Investigated as a precursor for developing new drugs targeting GABA metabolism. |

| Microbiology | Explored for developing new antimicrobial agents against resistant bacterial strains. |

Q & A

Q. Q1. What are the standard protocols for synthesizing (3S)-3-aminohex-5-ynoic acid hydrochloride, and how can its purity be validated?

Answer:

- Synthesis Protocol : A multi-step approach is typically employed, involving asymmetric synthesis or resolution to achieve the (3S) stereochemistry. For example, Grignard additions (as in ) or hydrogenation steps may be used to introduce functional groups. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., methanol or ethanol), followed by recrystallization .

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard. Additional validation via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) ensures structural integrity. Polarimetric analysis confirms enantiomeric excess for the (3S) configuration .

Advanced Structural Analysis

Q. Q2. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, X-ray) for (3S)-3-aminohex-5-ynoic acid hydrochloride?

Answer:

- Contradiction Mitigation : Cross-validate data using complementary techniques. For instance, if NMR signals suggest unexpected stereochemistry, compare with X-ray crystallography data (e.g., and demonstrate how hydrogen-bonding networks in crystal structures clarify stereochemical assignments).

- Crystallization Optimization : Use methanol/ether or aqueous solvent systems for recrystallization to obtain high-quality single crystals. Monitor lattice parameters (e.g., space group P2₁2₁2₁ in ) to ensure consistency with expected chiral configurations .

Reaction Optimization

Q. Q3. What strategies improve yield and enantioselectivity in the synthesis of (3S)-3-aminohex-5-ynoic acid hydrochloride?

Answer:

- Catalytic Systems : Inspired by , explore eco-friendly catalysts (e.g., thiamine hydrochloride) in aqueous conditions to enhance reaction efficiency. Adjust pH and temperature to stabilize intermediates.

- Chiral Auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., Rhodium-BINAP complexes) to enforce (3S) selectivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize quenching conditions to minimize racemization .

Stability and Storage

Q. Q4. What are the critical storage conditions to prevent degradation of (3S)-3-aminohex-5-ynoic acid hydrochloride?

Answer:

- Environmental Controls : Store desiccated at 2–8°C in amber vials to avoid hydrolysis of the alkyne group or hydrochloride dissociation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways.

- Analytical Monitoring : Regularly test via HPLC for byproducts (e.g., free acid or amine forms) and Fourier-transform infrared spectroscopy (FTIR) to detect moisture absorption .

Advanced Applications in Drug Discovery

Q. Q5. How is (3S)-3-aminohex-5-ynoic acid hydrochloride utilized as a precursor in bioactive molecule synthesis?

Answer:

- Peptide Mimetics : The alkyne moiety enables click chemistry for conjugation (e.g., copper-catalyzed azide-alkyne cycloaddition). The hydrochloride salt enhances solubility in aqueous buffers for biophysical assays.

- Enzyme Inhibition Studies : Modify the amino and carboxylic acid groups to design transition-state analogs. For example, highlights similar hydrochlorides used as cholinesterase inhibitors, suggesting assays like Ellman’s method for activity screening .

Method Validation and Reproducibility

Q. Q6. How can researchers ensure reproducibility in synthesizing and analyzing this compound across labs?

Answer:

- Standardized Protocols : Publish detailed synthetic procedures, including solvent ratios (e.g., 3:1 methanol/ether for crystallization) and NMR acquisition parameters (e.g., 500 MHz, D₂O as solvent).

- Interlab Cross-Validation : Share samples with independent labs for LC-MS and X-ray diffraction analysis. Reference public databases (e.g., Cambridge Structural Database) to compare crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.